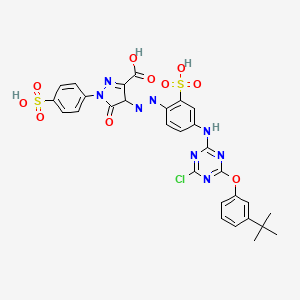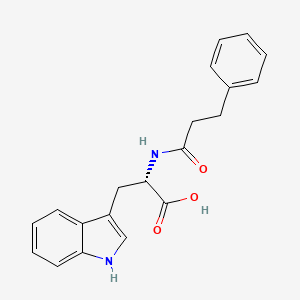
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt is a complex organic compound with a unique structure that includes multiple sulphonate groups and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves multiple steps. The process typically starts with the preparation of the sulphonatobenzylamine derivatives, followed by their condensation with other aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulphonate groups can be oxidized under specific conditions.
Reduction: The aromatic rings and other functional groups can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulphone derivatives, while reduction could lead to the formation of simpler aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, potassium salt
- Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, calcium salt
Uniqueness
The uniqueness of dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)-o-tolyl)(4-sulphonatophenyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)-3-sulphonatobenzyl)ammonium, sodium salt lies in its specific combination of functional groups and aromatic rings This structure imparts unique chemical and physical properties, making it distinct from other similar compounds
属性
CAS 编号 |
93918-01-5 |
|---|---|
分子式 |
C39H38N2Na3O9S3+ |
分子量 |
843.9 g/mol |
IUPAC 名称 |
trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H40N2O9S3.3Na/c1-5-40(25-29-9-7-11-35(23-29)52(45,46)47)32-15-19-37(27(3)21-32)39(31-13-17-34(18-14-31)51(42,43)44)38-20-16-33(22-28(38)4)41(6-2)26-30-10-8-12-36(24-30)53(48,49)50;;;/h7-24H,5-6,25-26H2,1-4H3,(H2-,42,43,44,45,46,47,48,49,50);;;/q;3*+1/p-2 |
InChI 键 |
LBQQAMOSWHVKCG-UHFFFAOYSA-L |
手性 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
规范 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


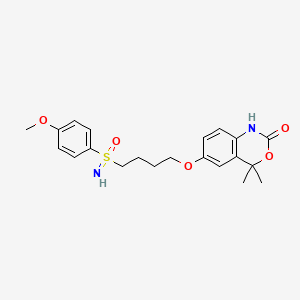
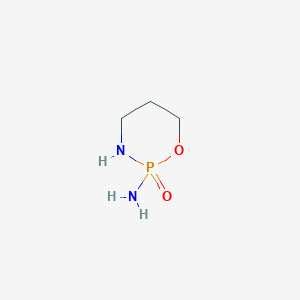
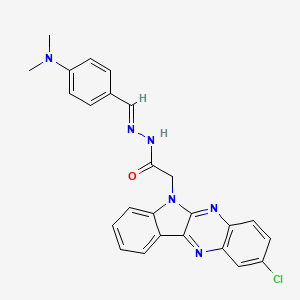
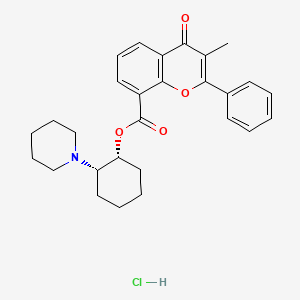

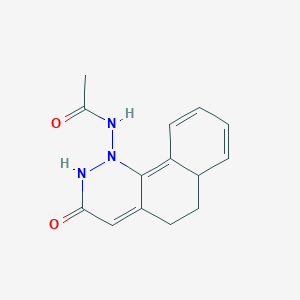
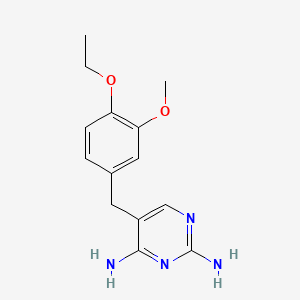
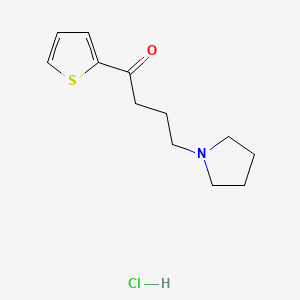
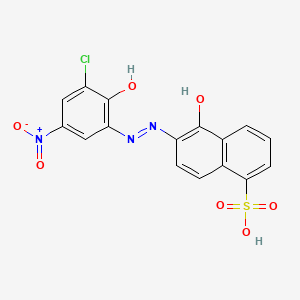

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
